Ethyl 15-bromopentadecanoate
CAS No.: 101592-34-1
Cat. No.: VC21264914
Molecular Formula: C17H33BrO2
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101592-34-1 |
|---|---|
| Molecular Formula | C17H33BrO2 |
| Molecular Weight | 349.3 g/mol |
| IUPAC Name | ethyl 15-bromopentadecanoate |
| Standard InChI | InChI=1S/C17H33BrO2/c1-2-20-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18/h2-16H2,1H3 |
| Standard InChI Key | WTGINEVKLCVRCK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCCCCCCCCCCBr |
| Canonical SMILES | CCOC(=O)CCCCCCCCCCCCCCBr |
Introduction
Chemical Structure and Properties
Molecular Identity
Ethyl 15-bromopentadecanoate has the molecular formula C₁₇H₃₃BrO₂ and a molecular weight of approximately 349.35 g/mol. The structure consists of a pentadecanoic acid backbone (15-carbon chain) with a terminal bromine atom at the 15-position and an ethyl ester group at the carboxylic end. The compound is structurally related to 15-Bromo-1-pentadecanol (CAS: 59101-27-8), differing primarily in the functional group at one end of the molecule .
Physical Properties
While specific physical data for Ethyl 15-bromopentadecanoate is limited in available literature, properties can be reasonably estimated by comparison with structurally similar compounds such as 15-Bromo-1-pentadecanol and other brominated fatty acid derivatives.
Table 1: Estimated Physical Properties of Ethyl 15-bromopentadecanoate
Spectroscopic Characteristics
The spectroscopic identification of Ethyl 15-bromopentadecanoate would typically involve:
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Infrared Spectroscopy (IR): Expected to show characteristic absorption bands for the ester carbonyl group (~1735 cm⁻¹), C-H stretching (~2900 cm⁻¹), and C-Br stretching (~550-650 cm⁻¹).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR would display signals for the ethyl ester group (triplet at ~1.25 ppm for CH₃CH₂O- and quartet at ~4.10 ppm for CH₃CH₂O-), the terminal -CH₂Br (triplet at ~3.4 ppm), and the methylene chain protons.
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¹³C NMR would show the ester carbonyl carbon (~173 ppm), the carbon adjacent to bromine (~34 ppm), and the ethyl ester carbons.
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Mass Spectrometry (MS): The compound would likely exhibit characteristic fragmentation patterns, including the molecular ion peak and fragments corresponding to the loss of the ethyl group, the bromine atom, and various chain cleavages.
Synthesis Methods
Esterification of 15-Bromopentadecanoic Acid
The most direct approach to synthesizing Ethyl 15-bromopentadecanoate involves the esterification of 15-bromopentadecanoic acid with ethanol. This method parallels the synthesis of similar brominated fatty acid esters such as Ethyl 8-bromooctanoate .
Table 2: Esterification Methods Based on Analogous Reactions
The reaction procedure, adapted from similar syntheses, typically involves:
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Dissolving 15-bromopentadecanoic acid in excess ethanol
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Adding a catalytic amount of concentrated sulfuric acid
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Heating the mixture under reflux with stirring for 3 hours
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Cooling the reaction mixture and washing with water, saturated NaHCO₃ solution, and water again
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Drying the organic layer with MgSO₄ and evaporating to dryness to obtain the product
Alternative Synthetic Routes
Alternative approaches to synthesizing Ethyl 15-bromopentadecanoate include:
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Selective bromination of ethyl pentadecanoate using N-bromosuccinimide (NBS) in the presence of a radical initiator
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Transesterification of methyl 15-bromopentadecanoate with ethanol using appropriate catalysts
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Oxidation of 15-Bromo-1-pentadecanol followed by esterification of the resulting acid
Each method offers different advantages in terms of starting material availability, reaction conditions, and potential side products.
Applications in Chemical Research
Synthetic Intermediate
Ethyl 15-bromopentadecanoate serves as a valuable building block in organic synthesis due to its bifunctional nature:
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The terminal bromine provides a reactive site for nucleophilic substitution reactions, allowing the introduction of various functional groups
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The ester group offers protection for the carboxylic acid functionality, enabling selective reactions at the bromine-bearing end
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The long carbon chain imparts specific physical properties to the resulting compounds
These characteristics make it particularly useful in the synthesis of:
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Specialized lipids with defined chain lengths
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Surfactants with tailored hydrophobic/hydrophilic balance
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Bioactive compounds where the 15-carbon chain contributes to specific biological interactions
Biochemical Applications
Drawing parallels with 15-Bromo-1-pentadecanol mentioned in search result , Ethyl 15-bromopentadecanoate may have significant applications in biochemistry:
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As a substrate for enzymes involved in fatty acid metabolism
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As an inhibitor of enzymes participating in lipid biosynthesis
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In the study of membrane interactions and lipid bilayer properties
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For the preparation of labeled fatty acid derivatives for metabolic studies
The compound's structure, combining a reactive bromine terminus with a protected carboxylic acid, makes it particularly suitable for these applications .
Industrial and Biotechnological Relevance
Industrial Applications
In industrial settings, Ethyl 15-bromopentadecanoate may find applications in:
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Production of specialty chemicals and intermediates
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Manufacturing of high-performance surfactants and detergents
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Development of specialty lubricants and additives
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Formulation of cosmetic ingredients
The compound's availability at 95+% purity, as mentioned in search result , suggests its commercial production for such applications.
Analytical Methods and Characterization
Chromatographic Analysis
Chromatographic techniques are essential for the analysis of Ethyl 15-bromopentadecanoate:
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Gas Chromatography (GC): Useful for purity determination and quantitative analysis, typically employing non-polar stationary phases
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High-Performance Liquid Chromatography (HPLC): Valuable for separation from related compounds, often using reversed-phase columns
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Thin-Layer Chromatography (TLC): Provides a rapid assessment of reaction progress and product purity
Structural Confirmation
Definitive structural confirmation of Ethyl 15-bromopentadecanoate typically requires a combination of:
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Accurate mass determination by high-resolution mass spectrometry
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Complete assignment of NMR signals through 2D techniques such as COSY, HSQC, and HMBC
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Comparison with authenticated standards or previously reported spectral data
Comparison with Related Compounds
To better understand Ethyl 15-bromopentadecanoate, it is instructive to compare it with structurally related compounds:
Table 3: Comparison of Ethyl 15-bromopentadecanoate with Related Compounds
This comparison highlights how relatively minor structural modifications can lead to compounds with different physical properties and potential applications, while maintaining the core reactivity associated with the bromine functionality.
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